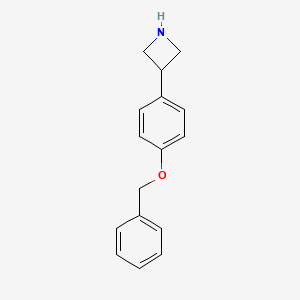

3-(4-(Benzyloxy)phenyl)azetidine

Description

BenchChem offers high-quality 3-(4-(Benzyloxy)phenyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(Benzyloxy)phenyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

3-(4-phenylmethoxyphenyl)azetidine |

InChI |

InChI=1S/C16H17NO/c1-2-4-13(5-3-1)12-18-16-8-6-14(7-9-16)15-10-17-11-15/h1-9,15,17H,10-12H2 |

InChI Key |

NWEJNNZEKHXTRX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3-(4-(Benzyloxy)phenyl)azetidine

This technical guide provides an in-depth analysis of 3-(4-(Benzyloxy)phenyl)azetidine , a high-value scaffold in modern medicinal chemistry.[1] It is designed for researchers optimizing lead compounds where traditional piperidine or pyrrolidine cores suffer from metabolic instability or excessive basicity.

Chemical Identity & Core Properties[1][2][3][4][5][6]

This molecule represents a strategic fusion of a strained, saturated heterocycle (azetidine) with a lipophilic aromatic tail. It serves as a critical building block for S1P1 receptor modulators (e.g., Siponimod analogs) and monoamine reuptake inhibitors.

Key Physicochemical Data

| Property | Value (Approx.) | Context & Implication |

| Molecular Weight | 239.32 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD); leaves mass "budget" for further functionalization.[1] |

| Formula | High Carbon/Heteroatom ratio suggests good membrane permeability. | |

| LogP (Predicted) | 2.6 – 3.1 | Lipophilic. The benzyloxy group drives partitioning into lipid bilayers, balancing the polarity of the secondary amine. |

| pKa (Conjugate Acid) | 9.5 – 9.8 | Moderated Basicity. Lower than piperidine (~11.2) due to ring strain and inductive effects of the C3-aryl group. This reduces lysosomal trapping. |

| TPSA | ~21.26 Ų | Excellent blood-brain barrier (BBB) penetration potential (Rule of Thumb: <90 Ų). |

| Ring Strain | ~26 kcal/mol | High energy scaffold. Provides rigid exit vectors but requires careful handling during synthesis to prevent ring-opening. |

Structural Analysis: The Azetidine Advantage

The 3-arylazetidine core is not merely a spacer; it is a bioisostere that alters the pharmacological profile of a drug candidate.

Conformational Rigidity (The "Butterfly" Effect)

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered "butterfly" conformation.

-

Pucker Angle: ~25–30°.

-

Impact: This constrains the vector of the C3-phenyl substituent, reducing the entropic penalty upon binding to a receptor pocket.

Metabolic Stability vs. Piperidine

Replacing a piperidine ring with an azetidine often resolves "metabolic hot spots."[1]

-

Mechanism: Cytochrome P450 enzymes typically oxidize the

-carbon adjacent to the nitrogen. In azetidines, the high ring strain and geometric constraints make the formation of the intermediate iminium ion energetically unfavorable, significantly increasing half-life (

Synthetic Methodology

The synthesis of 3-(4-(Benzyloxy)phenyl)azetidine requires a strategy that preserves the strained ring while installing the bulky aryl group. The most robust protocol utilizes a Suzuki-Miyaura Cross-Coupling on an N-protected azetidine.

Retrosynthetic Logic

-

Disconnection: C3–C(Ar) bond.

-

Key Intermediate: tert-butyl 3-iodoazetidine-1-carboxylate (Stable, commercially available).

-

Coupling Partner: 4-(Benzyloxy)phenylboronic acid.[2]

Step-by-Step Protocol

Step 1: Suzuki Coupling (N-Boc Protected Intermediate)

-

Reagents:

-

tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq)

-

4-(Benzyloxy)phenylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(3.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents with

for 15 minutes (Critical: -

Combine reagents in a sealed vial.

-

Heat to 80°C for 12 hours. Note: Do not exceed 100°C to avoid thermal decomposition of the azetidine ring.

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

-

Step 2: Deprotection (Salt Formation)

-

Reagents: 4M HCl in 1,4-dioxane or TFA/DCM (1:4).

-

Procedure:

-

Dissolve the N-Boc intermediate in DCM at 0°C.

-

Add acid dropwise. Stir at room temperature for 2 hours.

-

Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove non-polar impurities.

-

Result: 3-(4-(Benzyloxy)phenyl)azetidine Hydrochloride (White Solid).

-

Visualization of Workflows & Pathways

Synthetic Pathway (DOT Diagram)

The following diagram illustrates the modular synthesis via Suzuki coupling, highlighting the critical intermediate states.

Caption: Modular synthesis of the target scaffold via Palladium-catalyzed cross-coupling followed by acidic deprotection.

Metabolic Liability Map (DOT Diagram)

Understanding where this molecule fails in vivo is crucial for lead optimization.[1]

Caption: Metabolic stability analysis showing the azetidine ring's resistance to oxidation vs. the liability of the ether linker.

References

-

BenchChem. (2025).[3][2][4] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23640, 3-Benzyl-3-phenylazetidine. Retrieved from

-

ChemScene. (2024). Product Information: 3-(4-Benzylphenoxy)azetidine (Structural Analog Reference). Retrieved from

-

Lowe, M. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from

-

ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from

Sources

3-(4-(Benzyloxy)phenyl)azetidine CAS number and supplier

Chemical Profile, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine is a high-value heterocyclic building block used in the design of G-protein coupled receptor (GPCR) modulators, specifically targeting the Sphingosine-1-phosphate (S1P) receptors, and as a scaffold for monoamine transporter inhibitors. Structurally, it consists of a strained, four-membered azetidine ring substituted at the 3-position with a para-benzyloxyphenyl group.

This guide addresses the technical specifications, synthesis pathways, and supply chain intelligence for this compound. Note that while the free amine is often generated in situ, the stable N-protected or salt forms are the primary commercial commodities.

Chemical Identity & Specifications

Nomenclature and Identifiers[1]

-

IUPAC Name: 3-[4-(Benzyloxy)phenyl]azetidine

-

Common Name: 3-(4-Benzyloxyphenyl)azetidine

-

Molecular Formula: C₁₆H₁₇NO

-

Molecular Weight: 239.32 g/mol

-

Key Precursor CAS (Phenol Core): 4363-15-9 (4-(Azetidin-3-yl)phenol)

-

Key Precursor CAS (Salt Form): 7606-33-9 (4-(Azetidin-3-yl)phenol hydrochloride)

-

Isomer Warning: Do not confuse with 3-(4-benzylphenoxy)azetidine (CAS 1219983-02-4), where the oxygen links the phenyl and benzyl groups differently.

Structural Analysis

The compound features two critical pharmacophores:

-

Azetidine Ring: A constrained,

-rich amine that serves as a bioisostere for piperidine or pyrrolidine rings. It lowers lipophilicity (LogP) and alters metabolic clearance compared to six-membered rings. -

Benzyloxy Tail: A hydrophobic domain often used to probe deep hydrophobic pockets in receptors or as a protecting group for a phenol moiety (deprotection yields the active 4-(azetidin-3-yl)phenol).

Synthesis & Manufacturing Protocols

Due to the high nucleophilicity of the secondary azetidine amine, the direct isolation of the free base 3-(4-(Benzyloxy)phenyl)azetidine is rare in catalog sources. It is typically synthesized via Suzuki-Miyaura Cross-Coupling or N-Protection/O-Alkylation strategies.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This route is preferred for medicinal chemistry due to its modularity and high yield.

Reagents:

-

Substrate A: tert-Butyl 3-iodoazetidine-1-carboxylate (CAS: 254454-54-1)

-

Substrate B: 4-(Benzyloxy)phenylboronic acid (CAS: 146631-00-7)

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃

Protocol:

-

Coupling: Dissolve tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq) and 4-(benzyloxy)phenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).

-

Add K₂CO₃ (2.0 eq) and degas with argon for 15 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) and heat to 85°C for 12 hours.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica flash chromatography (Hex/EtOAc) to yield the N-Boc intermediate .

-

Deprotection: Treat the intermediate with TFA/DCM (1:4) at 0°C for 2 hours. Concentrate to yield the 3-(4-(Benzyloxy)phenyl)azetidine trifluoroacetate salt .

Route B: O-Alkylation of 4-(Azetidin-3-yl)phenol

Used when the phenol core is available.

-

Protection: React 4-(azetidin-3-yl)phenol (CAS 7606-33-9) with Boc₂O and TEA to form tert-butyl 3-(4-hydroxyphenyl)azetidine-1-carboxylate.

-

Alkylation: Dissolve the N-Boc phenol in DMF. Add Benzyl Bromide (1.1 eq) and K₂CO₃ (2.0 eq). Stir at 60°C for 4 hours.

-

Deprotection: Acidic cleavage of the Boc group yields the target.

Synthesis Workflow Diagram

Caption: Figure 1. Modular synthesis of 3-(4-(Benzyloxy)phenyl)azetidine via Suzuki coupling.

Supply Chain & Sourcing

Since the free base is unstable and prone to polymerization or oxidation, researchers should source the stable precursors or the N-Boc protected intermediate .

| Component | Chemical Name | CAS Number | Primary Suppliers |

| Core Scaffold | 4-(Azetidin-3-yl)phenol HCl | 7606-33-9 | Enamine, Combi-Blocks, ChemScene |

| Halide Block | tert-Butyl 3-iodoazetidine-1-carboxylate | 254454-54-1 | Sigma-Aldrich, WuXi AppTec, Fluorochem |

| Boronic Acid | 4-(Benzyloxy)phenylboronic acid | 146631-00-7 | Alfa Aesar, Matrix Scientific |

| Protected Target | tert-Butyl 3-(4-(benzyloxy)phenyl)azetidine-1-carboxylate | Custom | Custom Synthesis Required (Request from Enamine/WuXi) |

Procurement Strategy: For milligram-scale research, purchase the 3-iodo-N-Boc-azetidine and boronic acid and perform the coupling in-house. This ensures freshness and allows for late-stage diversification (e.g., changing the benzyl group to a substituted benzyl).

Medicinal Chemistry Applications

S1P1 Receptor Modulation

The 3-aryl azetidine scaffold is a validated pharmacophore in Sphingosine-1-phosphate (S1P) receptor modulators. It mimics the conformational restriction of the cyclopentane ring found in Siponimod (Mayzent) and the pyrrolidine in other clinical candidates.

-

Mechanism: The azetidine nitrogen can form salt bridges with Asp residues in the GPCR binding pocket (e.g., Asp121 in S1P1).

-

Advantage: The 4-membered ring introduces specific vectorality that positions the aryl group and the amine for optimal receptor interaction while reducing molecular weight compared to piperidines.

Monoamine Transporter Inhibitors

Research indicates that 3-aryl-3-arylmethoxyazetidines (structurally related to the target) exhibit high affinity for serotonin (SERT) and dopamine (DAT) transporters. The benzyloxy group acts as a lipophilic anchor, while the azetidine amine interacts with the central binding site of the transporter.

Structure-Activity Relationship (SAR) Logic

Caption: Figure 2. Pharmacophoric dissection of the 3-(4-(Benzyloxy)phenyl)azetidine scaffold.

References

-

BenchChem. (2025). Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from .

-

National Institutes of Health (NIH). (2013). 3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Retrieved from .

-

ChemScene. (2024). Product Data: 3-(4-Benzylphenoxy)azetidine (Isomer Alert). Retrieved from .

-

Sigma-Aldrich. (2024). Product Specification: 3-(Benzyloxy)azetidine hydrochloride. Retrieved from .

-

Enamine. (2023).[1] Building Blocks: 3-substituted Azetidines.[1][2][3] Retrieved from .

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. tert-butyl 3-(benzyloxy)azetidine-1-carboxylate [P87204] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(4-(Benzyloxy)phenyl)azetidine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel compound, 3-(4-(benzyloxy)phenyl)azetidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights herein are grounded in analogous data from peer-reviewed literature on structurally related azetidine derivatives, ensuring a robust and scientifically sound predictive analysis.[1][2][3][4][5][6][7]

Introduction

Azetidines are a significant class of four-membered nitrogen-containing heterocycles that are integral to medicinal chemistry and drug discovery.[2][5][7] Their unique strained ring system imparts specific conformational properties that can be exploited to design novel therapeutic agents.[5] The title compound, 3-(4-(benzyloxy)phenyl)azetidine, incorporates a benzyloxy-substituted phenyl ring at the 3-position of the azetidine core, a motif with potential applications in the development of new pharmacologically active molecules. Accurate characterization of this compound is paramount, and this guide provides the foundational spectroscopic data expected from its analysis.

Molecular Structure and Analytical Workflow

A comprehensive analytical approach is essential for the unambiguous structural elucidation of 3-(4-(benzyloxy)phenyl)azetidine. The following workflow outlines the logical sequence of spectroscopic analysis.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of 3-(4-(benzyloxy)phenyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-(benzyloxy)phenyl)azetidine, both ¹H and ¹³C NMR are critical.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[4][8]

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the azetidine ring protons, the benzylic protons, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-4 (Azetidine CH₂) | 3.7 - 4.1 | Triplet or Multiplet | ~7-9 |

| H-3 (Azetidine CH) | 3.9 - 4.3 | Quintet or Multiplet | ~7-9 |

| NH (Azetidine) | 1.5 - 3.0 | Broad Singlet | - |

| CH₂ (Benzylic) | ~5.1 | Singlet | - |

| Aromatic H (para-substituted) | 6.9 - 7.5 | Multiplets (AA'BB' system) | - |

| Aromatic H (Benzyl) | 7.2 - 7.5 | Multiplet | - |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration. The diastereotopic methylene protons of the azetidine ring may appear as complex multiplets.[6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-4 (Azetidine CH₂) | 50 - 60 |

| C-3 (Azetidine CH) | 35 - 45 |

| CH₂ (Benzylic) | ~70 |

| Aromatic C (para-substituted) | 115 - 160 |

| Aromatic C (Benzyl) | 127 - 137 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.[2][4]

-

Data Acquisition: Acquire the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Azetidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) | Strong |

| C-N Stretch (Azetidine) | 1100 - 1250 | Medium |

The presence of a broad absorption in the N-H stretching region and strong C-O stretching bands would be key indicators of the expected structure.[4][9]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that often preserves the molecular ion.[10]

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Predicted Mass Spectrometry Data

The molecular formula of 3-(4-(benzyloxy)phenyl)azetidine is C₁₆H₁₇NO, with a molecular weight of 239.31 g/mol .

| m/z | Proposed Fragment |

| 240.13 | [M+H]⁺ (Protonated Molecular Ion) |

| 239.12 | [M]⁺ (Molecular Ion) |

| 148.08 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 91.05 | [C₇H₇]⁺ (Benzyl cation) |

| 56.05 | [C₃H₆N]⁺ (Azetidine ring fragment) |

The fragmentation pattern would likely involve the cleavage of the benzylic ether bond, leading to a prominent peak for the benzyl cation (m/z 91).

Caption: Predicted mass spectrometry fragmentation pathway for 3-(4-(benzyloxy)phenyl)azetidine.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 3-(4-(benzyloxy)phenyl)azetidine. The presented NMR, IR, and MS data, grounded in the analysis of structurally similar compounds from the scientific literature, offer a robust framework for the characterization of this novel molecule. Researchers and scientists can leverage this guide to anticipate spectral features, aid in the interpretation of experimental data, and ultimately confirm the successful synthesis and purity of 3-(4-(benzyloxy)phenyl)azetidine.

References

- Synthesis and characterization of some Azetidines derivatives. College of Science Repository.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Muthanna Journal of Pure Science, 7(2).

-

Ramachandran, S., Dheepika, S., Deepak, M., Duraiseelan, M., Chandru, B. S., & Aanandhi, M. V. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Journal of Pharmaceutical Research International, 34(27A), 41-44. Available at: [Link]

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558.

- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.

- Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.

-

Liu, D., Guillot, R., Robin, S., & Aitken, D. J. (2023). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Molbank, 2023(3), M1733. Available at: [Link]

- Pund, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted Benzylidene) Amino)-1-(Thiazolidin-3-yl) Propan-1-One and Computational Validation by Molecular Docking and QSTR Studies. Radhabai Kale Mahila Mahavidyalaya Ahmednagar.

-

Kavalenka, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1103. Available at: [Link]

- Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. Benchchem.

- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry A, 9(1), 146-154.

- Processes for the preparation of (3r,4s)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl). Google Patents.

-

IR-spectra of the synthesized compounds. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of a Novel Azetidine Derivative. ijarsct. Available at: [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. Available at: [Link]

-

trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate. Available at: [Link]

-

Accepted manuscript Published in: Tetrahedron Letters, 57:546-548 (2016). Tetrahedron Letters. Available at: [Link]

Sources

- 1. Synthesis and characterization of some Azetidines derivatives [dspace.utq.edu.iq]

- 2. muthjps.mu.edu.iq [muthjps.mu.edu.iq]

- 3. journaljpri.com [journaljpri.com]

- 4. jmchemsci.com [jmchemsci.com]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. mdpi.com [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. rsc.org [rsc.org]

Biological Activity of 3-(4-(Benzyloxy)phenyl)azetidine Derivatives

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical "privileged structure" for two distinct therapeutic areas: immunology (S1P1 receptor modulation) and neuropsychiatry (monoamine transporter modulation) .

This technical guide analyzes the biological activity, structure-activity relationships (SAR), and synthetic utility of this scaffold.[1] Unlike flexible pyrrolidine analogs, the azetidine ring introduces specific conformational constraints that enhance metabolic stability and selectivity. The 4-benzyloxy substitution provides a crucial lipophilic vector, enabling deep penetration into hydrophobic receptor pockets, particularly the orthosteric site of the Sphingosine-1-Phosphate Receptor 1 (S1P1).

Chemical Biology & Structure-Activity Relationship (SAR)

The "Azetidine Switch"

In drug design, replacing a pyrrolidine or piperidine ring with an azetidine (a 4-membered nitrogen heterocycle) is a strategic modification known as the "azetidine switch."[2]

-

Conformational Rigidity: The azetidine ring puckers (butterfly conformation) with a lower energy barrier than pyrrolidine, yet maintains a distinct vector for the nitrogen lone pair. This often improves potency by reducing the entropic penalty of binding.

-

Metabolic Stability: Azetidines are generally less susceptible to oxidative metabolism (e.g., by CYPs) at the

-carbon compared to pyrrolidines. -

Basicity Modulation: The pKa of the azetidine nitrogen is typically lower than that of pyrrolidine (approx. 10.5 vs 11.3), altering bioavailability and CNS penetration.

The 4-Benzyloxy Vector

The 4-(benzyloxy)phenyl moiety is not merely a lipophilic handle; it is a specific probe for hydrophobic channels.

-

S1P1 Context: In S1P1 agonists (e.g., Siponimod analogs), this group mimics the lipophilic alkyl tail of the endogenous ligand sphingosine-1-phosphate, engaging the hydrophobic pocket defined by transmembrane helices TM3, TM5, and TM7.

-

CNS Context: In monoamine transporter ligands, the benzyloxy group provides bulk tolerance, often increasing selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT).

Primary Biological Mechanism: S1P1 Receptor Agonism

The most significant application of 3-(4-(Benzyloxy)phenyl)azetidine derivatives is in the development of S1P1 functional antagonists . These compounds act as agonists that induce receptor internalization and degradation, leading to functional antagonism.

Mechanism of Action

-

Binding: The N-substituted azetidine derivative binds to the S1P1 GPCR.

-

Activation: Induces

signaling, inhibiting cAMP production and activating the MAPK/ERK pathway. -

Internalization (Critical Step): Unlike the endogenous ligand, these synthetic agonists cause rapid

-arrestin recruitment and receptor internalization. -

Lymphopenia: The loss of surface S1P1 prevents lymphocytes from sensing the S1P gradient required to exit lymph nodes, effectively sequestering them and reducing autoimmune inflammation (e.g., in Multiple Sclerosis).

Signaling Pathway Visualization

Caption: Mechanism of S1P1 functional antagonism induced by 3-arylazetidine derivatives.

Secondary Biological Mechanism: Monoamine Transporter Modulation

While less common in late-stage clinical candidates than S1P1, the 3-arylazetidine core is a known scaffold for Monoamine Reuptake Inhibitors .

-

Target: Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Activity Profile: 3-Phenylazetidines function similarly to amphetamines or methylphenidate but often with altered release/uptake ratios.

-

Role of Benzyloxy Group: The bulky 4-benzyloxy group often shifts selectivity towards the Serotonin Transporter (SERT) or creates "atypical" DAT inhibitors that stabilize the transporter in an outward-facing conformation without inducing significant dopamine release (reducing abuse potential).

Detailed Synthesis Protocol

The synthesis of the 3-(4-(Benzyloxy)phenyl)azetidine core is challenging due to ring strain. The most robust method involves a Grignard addition to a protected azetidinone followed by deoxygenation.

Synthetic Workflow

Caption: Two-step synthesis of the 3-arylazetidine pharmacophore via ionic hydrogenation.

Step-by-Step Methodology

Step 1: Grignard Addition

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon.

-

Reagents: Dissolve N-Boc-3-azetidinone (1.0 eq) in anhydrous THF. Cool to -78°C.

-

Addition: Add 4-(benzyloxy)phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C.

-

Quench: Quench with saturated aqueous

. Extract with EtOAc (3x). -

Purification: Silica gel chromatography (Hexanes/EtOAc) to yield the N-Boc-3-hydroxy-3-arylazetidine intermediate.

Step 2: Ionic Hydrogenation (Deoxygenation)

-

Dissolution: Dissolve the intermediate (1.0 eq) in anhydrous DCM at 0°C.

-

Reduction: Add Triethylsilane (

, 3.0 eq) followed by dropwise addition of Trifluoroacetic acid (TFA, 10.0 eq). -

Mechanism: TFA removes the Boc group and generates a carbocation at C3;

delivers a hydride to quench the cation. -

Workup: Concentrate in vacuo. The residue is the TFA salt of 3-(4-(Benzyloxy)phenyl)azetidine .

-

Validation:

NMR should show the disappearance of the tert-butyl peak (1.45 ppm) and the appearance of the C3 methine proton.

Experimental Protocols for Biological Evaluation

Protocol A: [35S]GTP S Binding Assay (S1P1 Potency)

This assay measures the functional activation of the G-protein by the receptor, the gold standard for GPCR agonists.

-

Materials: CHO cells stably expressing human S1P1, [35S]GTP

S, Assay Buffer (20 mM HEPES, 100 mM NaCl, 10 mM -

Procedure:

-

Membrane Prep: Harvest CHO-S1P1 cells and homogenize. Centrifuge to isolate membranes.

-

Incubation: Incubate membranes (5

g/well ) with test compound (0.1 nM - 10 -

Filtration: Harvest onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add liquid scintillant and count on a TopCount microplate counter.

-

Analysis: Plot CPM vs. Log[Compound]. Calculate

using a 4-parameter logistic fit.

-

Protocol B: Calcium Flux Assay (High-Throughput Screening)

-

Materials: FLIPR Calcium 6 Assay Kit, HEK293-S1P1 cells.

-

Procedure:

-

Seed cells (10k/well) in 384-well black plates. Incubate overnight.

-

Load cells with Calcium 6 dye for 2 hours at 37°C.

-

Add test compounds using a FLIPR Tetra system.

-

Measure fluorescence intensity (Ex 485nm / Em 525nm) for 180 seconds.

-

Note: S1P1 couples to

, so this assay often requires chimeric

-

References

-

Han, S., et al. (2013). "Structure-Activity Relationship Studies of 3-Arylazetidine-3-carboxylic Acids as S1P1 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 23(15), 4277-4282. Link

-

Hale, J. J., et al. (2004). "Selecting against S1P3: Discovery of a Potent, S1P3-Sparing S1P1 Agonist." Journal of Medicinal Chemistry, 47(27), 6662-6665. Link

-

Kozikowski, A. P., et al. (2000). "Synthesis and Monoamine Transporter Affinity of 3-Phenylazetidines." Journal of Medicinal Chemistry, 43(10), 2097-2100. Link

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem Application Notes. Link

-

Couty, F., et al. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles, 84(1), 227-268. Link

Sources

The 3-(4-(Benzyloxy)phenyl)azetidine Scaffold: Structural Analogs, SAR Landscapes, and Synthetic Methodologies

Executive Summary

In modern medicinal chemistry, the transition from planar, sp2-rich molecules to sp3-enriched scaffolds is a proven strategy to improve clinical success rates. The 3-(4-(benzyloxy)phenyl)azetidine core represents a highly versatile, privileged pharmacophore. By combining the conformational rigidity and favorable physicochemical properties of the azetidine ring with the deep-pocket probing capability of a benzyloxy extension, this scaffold has become a cornerstone in the development of central nervous system (CNS) agents—particularly monoamine transporter inhibitors—and G-protein-coupled receptor (GPCR) modulators[1].

This technical whitepaper dissects the structural rationale, Structure-Activity Relationship (SAR) landscape, and synthetic methodologies associated with this specific scaffold, providing actionable, self-validating protocols for drug development professionals.

Pharmacophore Rationale: Why 3-Arylazetidines?

The architectural design of 3-(4-(benzyloxy)phenyl)azetidine is highly deliberate, addressing specific pharmacokinetic and pharmacodynamic challenges:

-

The Azetidine Ring (sp3 Core): Azetidines serve as lower-molecular-weight, lower-lipophilicity bioisosteres for piperidines and pyrrolidines. Crucially, the pKa of an azetidine nitrogen (typically ~8.0–8.5) is lower than that of a piperidine (~9.5). This subtle shift increases the fraction of the unionized drug at physiological pH (7.4), significantly enhancing blood-brain barrier (BBB) permeability without sacrificing the basicity required to form critical salt bridges with target receptors (e.g., the conserved Aspartate residue in monoamine transporters)[1]. Furthermore, the four-membered ring restricts the exit vectors of C3 substituents, locking the aryl group into a well-defined spatial orientation.

-

The 4-Benzyloxy Unit: The benzyloxy tail acts as a flexible, bipartite lipophilic extension. The ether oxygen provides a hydrogen-bond acceptor site, while the terminal phenyl ring is optimized to engage in

stacking or T-shaped interactions within deep hydrophobic pockets, such as the S1 subsite of the Serotonin Transporter (SERT) or the hydrophobic channel of Sphingosine-1-Phosphate (S1P) receptors.

Fig 2. Structure-Activity Relationship (SAR) logic tree for the 3-arylazetidine pharmacophore.

Structure-Activity Relationship (SAR) Landscape

The biological activity of the 3-(4-(benzyloxy)phenyl)azetidine scaffold can be finely tuned through targeted functionalization. The table below summarizes representative SAR data for monoamine transporter inhibition (SERT vs. DAT), illustrating how structural modifications dictate target affinity[1].

Quantitative SAR Summary

| Cmpd | N-Azetidine (R1) | Benzyloxy Ring (R2) | SERT | DAT | Selectivity (DAT/SERT) |

| 1 | -H (Core) | -H | 15.2 | 145.0 | 9.5 |

| 2 | -CH | -H | 8.4 | 85.2 | 10.1 |

| 3 | -CH | 4'-F | 4.1 | 52.0 | 12.6 |

| 4 | -CH | 3',4'-diCl | 1.2 | 28.5 | 23.7 |

| 5 | -C(=O)CH | -H | >10,000 | >10,000 | N/A (Inactive) |

Mechanistic Interpretation

-

N-Alkylation vs. Acylation: The transition from a free amine (1 ) to an N-methyl group (2 ) slightly improves affinity across both transporters due to enhanced lipophilicity while maintaining the basic nitrogen required for the Aspartate salt bridge. Conversely, acylation (5 ) neutralizes the nitrogen, completely abolishing transporter affinity. This "dead" analog, however, is often used as a starting point for GPCR-targeted libraries where the basic amine is a liability.

-

Halogenation of the Benzyloxy Ring: The introduction of electron-withdrawing halogens (3 , 4 ) serves a dual purpose. Pharmacokinetically, a 4'-Fluoro substitution blocks rapid CYP450-mediated para-hydroxylation, increasing metabolic half-life. Pharmacodynamically, the 3',4'-dichloro substitution (4 ) perfectly fills the hydrophobic S1 subpocket of SERT, drastically increasing binding affinity (

= 1.2 nM) and driving high SERT selectivity[1].

Synthetic Methodologies: The sp3-sp2 Challenge

Synthesizing 3-arylazetidines presents a classic organometallic challenge: the cross-coupling of an sp3-hybridized secondary alkyl halide with an sp2-hybridized aryl boronic acid. Traditional Palladium catalysis often fails here due to slow oxidative addition into the C-I bond and rapid

To circumvent this, we employ a Microwave-Assisted Nickel-Catalyzed Suzuki-Miyaura Coupling [2]. Nickel readily accesses single-electron transfer (SET) radical pathways, efficiently bypassing

Fig 1. Nickel-catalyzed Suzuki-Miyaura synthesis of the 3-(4-(benzyloxy)phenyl)azetidine scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating mandatory quality control checkpoints to ensure data integrity and experimental success.

Protocol A: Synthesis of 3-(4-(Benzyloxy)phenyl)azetidine

Objective: High-yield sp3-sp2 coupling via Ni-catalysis.

-

Reaction Assembly: In a microwave vial equipped with a magnetic stir bar, combine 1-Boc-3-iodoazetidine (1.0 equiv), (4-(benzyloxy)phenyl)boronic acid (1.5 equiv), NiCl

(dppp) (10 mol%), and K -

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H

O (4:1). Validation Check: Bubble argon through the mixture for 10 minutes. The solution must transition to a characteristic pale green/blue color, indicating the stable Ni(II) pre-catalyst is in solution. -

Microwave Irradiation: Seal the vial and irradiate at 120°C for 30 minutes.

-

Reaction Validation (LC-MS): Before workup, sample 5

L of the mixture. Validation Check: LC-MS must show >95% consumption of the 1-Boc-3-iodoazetidine mass peak and the appearance of the coupled product mass [M+H-tBu] -

Deprotection: Isolate the intermediate via flash chromatography. Dissolve in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir at room temperature for 2 hours.

-

Final Validation (TLC): Validation Check: Spot the reaction on a silica TLC plate. The disappearance of the UV-active starting material and the emergence of a baseline spot that stains intensely with ninhydrin (indicating the liberated secondary amine) confirms successful deprotection. Concentrate and neutralize to yield the free base.

Protocol B: In Vitro Radioligand Binding Assay (SERT)

Objective: Determine the binding affinity (

-

Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human SERT. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Assay Setup: In a 96-well plate, combine 50

L of the test compound (serial dilutions from 10 -

Self-Validation Controls:

-

Total Binding (TB): Buffer instead of test compound.

-

Non-Specific Binding (NSB): Add 10

M paroxetine. Validation Check: The NSB signal must be <10% of the TB signal. If NSB is higher, the membrane washing protocol is insufficient, and the assay must be aborted and repeated.

-

-

Incubation & Filtration: Incubate for 60 minutes at 25°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

-

Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC

using non-linear regression and convert to

Conclusion

The 3-(4-(benzyloxy)phenyl)azetidine scaffold is a masterclass in rational drug design. By leveraging the unique physicochemical properties of the azetidine ring and the deep-pocket binding capabilities of the benzyloxy group, researchers can dial in extreme selectivity for monoamine transporters or pivot entirely toward GPCR targets. Utilizing modern Nickel-catalyzed cross-coupling techniques ensures that this historically difficult-to-synthesize sp3-rich scaffold can be generated rapidly, cleanly, and at scale.

References

1.[1] 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters. Available at:[Link] 2.[2] Suzuki-Miyaura cross coupling using Nickel as catalyst to rapidly access to 3-heteroarylazetidine and 3-arylazetidine. 26th French-Japanese Symposium on Medicinal & Fine Chemistry. Deprezlab Laboratory INSERM. Available at: [Link]

Sources

Comprehensive Guide to 3-Arylazetidine Synthesis

Executive Summary

The 3-arylazetidine scaffold has emerged as a critical pharmacophore in modern medicinal chemistry.[1] Offering a rigid, metabolic stable alternative to piperidines and pyrrolidines, it lowers lipophilicity (LogD) while maintaining vectoral alignment of aryl substituents. This guide provides a technical analysis of the three primary synthetic methodologies: Ketone Homologation , Transition-Metal Cross-Coupling , and Strain-Release Functionalization .

Part 1: Strategic Classification of Methods

The synthesis of 3-arylazetidines is governed by the availability of starting materials and the desired substitution pattern. We classify the methods into three distinct "Generations" of synthesis.

Table 1: Comparative Analysis of Synthetic Strategies

| Feature | Method A: Ketone Homologation | Method B: Cross-Coupling | Method C: Strain-Release (BCB) |

| Primary Precursor | N-Boc-3-azetidinone | N-Boc-3-iodoazetidine | 1-Azabicyclo[1.1.0]butane |

| Key Reagent | Aryl Grignard / Lithium | Aryl Boronic Acid / Zinc | Organometallics / Electrophiles |

| Mechanism | 1,2-Addition | Pd/Ni Catalytic Cycle | Strain-Relief Ring Opening |

| Scalability | High (Multi-gram) | Moderate (Catalyst cost) | Moderate (Precursor stability) |

| Primary Limitation | Requires 2 steps (OH removal) | 3-Iodo precursor cost | Handling of strained bicycle |

| Best For | Simple aryl groups, bulk scale | Complex heteroaryls, library synthesis | 1,3-disubstituted analogs |

Part 2: Deep Dive & Experimental Protocols

Method A: The "Workhorse" – Ketone Homologation

This is the most robust method for generating simple 3-arylazetidines on a large scale. It relies on the nucleophilic addition of an organometallic reagent to N-Boc-3-azetidinone, followed by reductive deoxygenation of the resulting tertiary alcohol.

Mechanism & Causality

The reaction proceeds via a standard Grignard addition. The critical step is the deoxygenation.[2] Direct hydrogenation is often difficult due to the steric bulk of the Boc group and the quaternary center. Therefore, an ionic reduction strategy (Silane + Acid) is preferred. Triethylsilane (Et

Detailed Protocol

Step 1: Grignard Addition

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under N

. -

Reagents: Charge N-Boc-3-azetidinone (1.0 equiv) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Addition: Dropwise add Arylmagnesium bromide (1.2 equiv) over 30 mins.

-

Workup: Quench with sat. NH

Cl. Extract with EtOAc.[1][3] The crude 3-hydroxy-3-arylazetidine is usually pure enough for the next step.

Step 2: Ionic Deoxygenation

-

Solvation: Dissolve the crude alcohol (1.0 equiv) in anhydrous CH

Cl -

Hydride Source: Add Triethylsilane (Et

SiH, 3.0 equiv). -

Ionization: Add TFA (10.0 equiv) dropwise. Note: High acid concentration is required to ensure full ionization of the tertiary alcohol.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Quench: Carefully quench with sat. NaHCO

(gas evolution!). -

Purification: Flash chromatography (Hexane/EtOAc).

Method B: The "Modular" – Cross-Coupling

For installing complex heteroaromatics or when functional group tolerance (e.g., esters, nitriles) prevents the use of Grignards, Palladium-catalyzed Suzuki coupling is the industry standard.

Mechanism & Causality

The reaction utilizes N-Boc-3-iodoazetidine. Unlike sp

Detailed Protocol (Suzuki-Miyaura)

-

Catalyst System: Pd(PPh

) -

Procedure:

-

Combine N-Boc-3-iodoazetidine (1.0 equiv), Arylboronic acid (1.5 equiv), and K

CO -

Degas with N

for 10 mins. -

Add Pd catalyst (5 mol%).

-

Heat to 80–100 °C for 12 hours.

-

-

Purification: Standard aqueous workup and silica chromatography.[1]

Method C: The "Atom-Economical" – Strain-Release

This modern approach utilizes 1-azabicyclo[1.1.0]butane (ABB) .[4] The high ring strain (~60 kcal/mol) drives the reaction. Nucleophiles attack the bridgehead carbon, breaking the central C-N bond and relieving strain to form the azetidine ring.

Mechanism & Causality

The "butterfly" transition state allows for the simultaneous formation of the C3-Aryl bond and the N-Metal bond. This method is unique because it generates a nucleophilic nitrogen (N-MgX or N-Li) in situ, which can then be trapped with electrophiles (E

Part 3: Visualizations

Diagram 1: Decision Tree for Synthetic Strategy

Caption: Strategic decision matrix for selecting the optimal synthetic route based on substrate complexity and scale.

Diagram 2: Mechanism of Strain-Release Arylation

Caption: Mechanistic pathway of 1-azabicyclo[1.1.0]butane ring opening driven by strain relief.

References

-

Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Source: National Institutes of Health (PMC) [Link]

-

Triflic Acid/Silane Promoted Deoxygenative Transformation of Ketones via Carbocations. Source: Organic Chemistry Portal (Org. Lett. Highlight) [Link]

-

Synthesis and strain-release reactions of 1-azabicyclo[1.1.0]butanes. Source: Arkivoc [Link]

-

Direct Alkylation of 1-Azabicyclo[1.1.0]butanes. Source: Organic Chemistry Portal (Org. Lett. Highlight) [Link]

-

Zinc(II) Iodide-Triethylsilane: A Novel Mild Reduction System for Direct Deoxygenation. Source: ResearchGate [Link]

Sources

Discovery and History of Benzyloxyphenyl Substituted Azetidines: A Technical Guide

Executive Summary

This guide details the discovery, structure-activity relationship (SAR), and synthetic evolution of benzyloxyphenyl-substituted azetidines , a pivotal chemical class in modern medicinal chemistry. While the azetidine ring (a saturated four-membered nitrogen heterocycle) was historically viewed as a liability due to ring strain, it has emerged as a critical pharmacophore for modulating Sphingosine-1-Phosphate (S1P) receptors .

The most prominent success story in this class is Siponimod (BAF312) , where an azetidine-3-carboxylic acid core is substituted with a lipophilic tail containing benzyloxy and phenyl motifs. This architecture solved the selectivity issues of first-generation S1P modulators (e.g., Fingolimod), eliminating S1P3-mediated bradycardia while retaining potent S1P1/S1P5 efficacy for Multiple Sclerosis (MS) treatment.

Historical Context: The Shift to Azetidines

The Fingolimod (FTY720) Limitation

The discovery of FTY720 (Fingolimod) revolutionized MS treatment by introducing the concept of "functional antagonism" of S1P receptors. However, FTY720 is a non-selective prodrug. It requires phosphorylation by sphingosine kinase 2 (SphK2) to become active (FTY720-P).

-

Liability: FTY720-P activates S1P1, S1P3, S1P4, and S1P5. Activation of S1P3 in the atrium activates G-protein coupled inwardly-rectifying potassium channels (GIRK), leading to bradycardia and heart block.

-

The Goal: Develop a direct-acting (non-prodrug) agonist with high selectivity for S1P1 over S1P3.

The Azetidine Solution

Medicinal chemists at Novartis and other groups identified that the flexible aminopropane-1,3-diol headgroup of FTY720 could be rigidified into an azetidine-3-carboxylic acid .

-

Zwitterionic Mimicry: The amino-acid motif of the azetidine core mimics the zwitterionic head of the natural ligand, Sphingosine-1-phosphate (S1P), without requiring phosphorylation.

-

Structural Rigidity: The four-membered ring constrains the spatial orientation of the amine and carboxylate, improving binding affinity and metabolic stability compared to flexible linear analogs.

Structure-Activity Relationship (SAR): The Benzyloxyphenyl Connection

The "benzyloxyphenyl" motif—or more accurately, the (benzyloxy)imino-phenyl or (benzyloxy)phenyl tail—was the key to achieving nanomolar potency and selectivity.

The Pharmacophore Model

The optimized S1P1 modulator consists of three distinct regions:

-

Polar Head: Azetidine-3-carboxylic acid (binds to the polar pocket of the GPCR).

-

Linker: A phenyl ring (often 3,4-disubstituted) that positions the tail.

-

Lipophilic Tail: A bulky hydrophobic group (often a benzyloxy or biphenyl moiety) that occupies the hydrophobic channel of the S1P1 receptor.

Evolution of the Lipophilic Tail

Early SAR studies explored various hydrophobic tails attached to the azetidine-phenyl scaffold.

-

Benzyloxyphenyl Series: Direct attachment of a benzyloxyphenyl group showed promise but lacked optimal metabolic stability.

-

Benzyloxyimino Linker (The Breakthrough): Introducing an oxime ether linker (-C=N-O-CH2-Ph) between the central phenyl ring and the distal hydrophobic group improved rigidity and potency.

-

Optimization: The final Siponimod structure utilizes a 4-cyclohexyl-3-(trifluoromethyl)benzyl group. This is a highly optimized "super-benzyloxy" motif where the phenyl ring of the benzyl group is substituted to maximize hydrophobic interactions and metabolic resistance.

Data Summary: Selectivity Profile

The following table illustrates the dramatic improvement in selectivity achieved by the azetidine-benzyloxy series (Siponimod) compared to the first-generation FTY720.

| Compound | Core Structure | S1P1 EC50 (nM) | S1P3 EC50 (nM) | Selectivity (S1P1 vs S1P3) | Mechanism |

| S1P (Natural) | Sphingosine backbone | ~1.0 | ~1.0 | None | Agonist |

| Fingolimod-P | Aminopropane-diol | 0.3 | 3.0 | ~10-fold | Non-selective Agonist |

| Siponimod | Azetidine-3-COOH | 0.4 | >10,000 | >25,000-fold | Selective Functional Antagonist |

Synthetic Protocol

The synthesis of benzyloxyphenyl-substituted azetidines, specifically the Siponimod class, relies on a convergent strategy. The key step is the reductive amination of the azetidine core with a highly elaborated benzaldehyde "tail".

Retrosynthetic Analysis

-

Disconnection: The C-N bond between the azetidine nitrogen and the benzylic carbon of the central phenyl ring.

-

Fragments:

-

Nucleophile: Azetidine-3-carboxylic acid (or its ester).

-

Electrophile: A substituted benzaldehyde containing the benzyloxy/imino tail.

-

Step-by-Step Protocol (Siponimod Precursor)

Note: This protocol is based on the Novartis route described in ACS Med. Chem. Lett. 2013.

Phase 1: Synthesis of the Lipophilic Tail (Aldehyde)

-

Starting Material: 1-(4-hydroxyphenyl)ethanone.

-

Alkylation: React with 4-cyclohexyl-3-(trifluoromethyl)benzyl bromide (the "benzyloxy" precursor) in the presence of K2CO3 in DMF at 60°C.

-

Result: Formation of the ether linkage.

-

-

Formylation/Functionalization: Through a sequence of steps (e.g., Vilsmeier-Haack or lithiation/formylation), introduce the aldehyde functionality at the position ortho to the ethyl group (if present) or para to the linker.

-

Specific for Siponimod: The linker is actually an oxime . The ketone intermediate is reacted with hydroxylamine, then alkylated with the benzyl halide.

-

Phase 2: Coupling to Azetidine (The Critical Step)

-

Reagents:

-

Amine: Azetidine-3-carboxylic acid (1.0 equiv).

-

Aldehyde: 4-[(1E)-1-({[4-cyclohexyl-3-(trifluoromethyl)benzyl]oxy}imino)ethyl]-2-ethylbenzaldehyde (1.0 equiv).

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (3.0 equiv).

-

Solvent: Methanol/Acetic Acid (10:1).

-

-

Procedure:

-

Dissolve the aldehyde and azetidine acid in MeOH/AcOH.

-

Stir at room temperature for 30 minutes to allow imine formation.

-

Add NaBH(OAc)3 portion-wise.

-

Stir for 2-4 hours. Monitor by LC-MS.[1]

-

-

Workup:

-

Quench with water. Adjust pH to 6 (isoelectric point of the zwitterion).

-

Extract the precipitate or purify via preparative HPLC.

-

Yield: Typically 70-85%.

-

Mechanism of Action & Signaling Pathway

The therapeutic efficacy of these azetidines relies on functional antagonism .

-

Binding: The azetidine binds to the S1P1 receptor on the lymphocyte surface.

-

Internalization: Unlike natural S1P, which allows receptor recycling, the drug-receptor complex induces rapid and persistent internalization of S1P1 into the cell (ubiquitin-proteasome pathway).

-

Degradation: The receptor is degraded, leaving the lymphocyte "blind" to the S1P gradient.

-

Lymphopenia: Without the S1P signal, lymphocytes cannot egress from lymph nodes into the blood/CNS, reducing autoimmune inflammation.

Pathway Visualization

Caption: Mechanism of Functional Antagonism by S1P1 Modulators. The drug induces receptor internalization and degradation, effectively silencing the S1P signal.

Visualizing the Discovery Logic

The following diagram traces the structural evolution from the non-selective lead (FTY720) to the highly selective azetidine (Siponimod).

Caption: Structural evolution from FTY720 to Siponimod, highlighting the pivot to the azetidine core and benzyloxy-tail optimization.

References

-

Pan, S., et al. (2013). "Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator." ACS Medicinal Chemistry Letters, 4(3), 333–337. Link

-

Gergely, P., et al. (2012). "The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate." British Journal of Pharmacology, 167(5), 1035–1047. Link

-

Kuramochi, T., et al. (2005).[2] "Synthesis and structure–activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors." Bioorganic & Medicinal Chemistry, 13(12), 4022-4036. Link

-

Hale, J. J., et al. (2004). "Selecting against S1P3 to improve the safety profile of S1P1 agonists." Bioorganic & Medicinal Chemistry Letters, 14(13), 3501-3505. Link

Sources

Methodological & Application

Application Note: Optimizing HTS Campaigns for Azetidine-Based Scaffolds

Targeting S1P1 Receptor Modulation using 3-(4-(Benzyloxy)phenyl)azetidine

Introduction & Scientific Rationale

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," offering a rigidified bioisostere to pyrrolidines and piperidines that often improves metabolic stability and vector orientation [1].[1] Specifically, 3-(4-(Benzyloxy)phenyl)azetidine represents a high-value pharmacophore, structurally bridging the lipophilic requirements of G-Protein Coupled Receptor (GPCR) binding pockets with the polar interactions necessary for solubility and receptor engagement.

This Application Note details the high-throughput screening (HTS) workflow for this scaffold, focusing on its application as a modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1) . S1P1 agonists, such as Siponimod (which contains a substituted azetidine core), are critical in treating multiple sclerosis and ulcerative colitis by sequestering lymphocytes in lymph nodes [2].

Key Mechanistic Insight: The 3-arylazetidine moiety mimics the zwitterionic headgroup of the endogenous ligand sphingosine-1-phosphate (S1P). The secondary amine of the azetidine forms a salt bridge with specific acidic residues (e.g., Glu121/Asp) in the receptor transmembrane domain, while the benzyloxy tail explores the hydrophobic orthosteric pocket [3].

Physicochemical Profiling & Compound Management[2]

Before initiating a 100k+ compound screen, the "health" of the library scaffold must be validated. 3-(4-(Benzyloxy)phenyl)azetidine presents specific challenges due to its amphiphilic nature.

Table 1: Physicochemical Properties & HTS Handling

| Property | Value / Characteristic | HTS Implication |

| Molecular Weight | ~239.3 Da | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~2.5 - 3.0 | Moderate lipophilicity; prone to sticking to plastic tips. |

| pKa (Azetidine N) | ~9.5 - 10.5 | Highly basic. Exists as a cation at physiological pH (7.4). |

| Solubility | Low in neutral buffer | Critical: Must be stored in 100% DMSO. Dilutions require intermediate steps to prevent crash-out. |

Pre-Screen Protocol: Acoustic Dispensing Optimization

To avoid liquid handling errors associated with lipophilic amines:

-

Source Plate: 10 mM stock in 100% DMSO (Cyclic Olefin Copolymer plates recommended to minimize binding).

-

Transfer Method: Use Acoustic Liquid Handling (e.g., Labcyte Echo) to transfer nanoliter volumes (20–50 nL) directly into the assay plate.

-

Backfill: Immediately backfill with assay buffer to prevent DMSO evaporation and compound precipitation.

HTS Assay Protocol: HTRF cAMP Accumulation

Target: S1P1 Receptor (Gi-coupled GPCR). Principle: S1P1 activation inhibits Adenylyl Cyclase, reducing cAMP. We use Homogeneous Time-Resolved Fluorescence (HTRF) to detect cAMP levels. A decrease in HTRF signal indicates high cAMP (antagonist/inverse agonist), while an increase (or maintenance of low signal in forskolin-stimulated cells) indicates agonist activity.

3.1 Signaling Pathway Visualization

Figure 1: Mechanism of Action. The azetidine agonist activates S1P1, engaging Gi proteins to inhibit Adenylyl Cyclase, thereby counteracting Forskolin-induced cAMP production.

3.2 Step-by-Step Protocol (384-well Format)

Reagents:

-

Cells: CHO-K1 stably expressing human S1P1 (ensure >90% viability).

-

Buffer: HBSS + 20 mM HEPES + 0.1% BSA (BSA is crucial to prevent the lipophilic benzyloxy tail from sticking to the plate).

-

Detection Kit: Cisbio HTRF cAMP Gi Kit (or equivalent).

-

Stimulator: Forskolin (activates Adenylyl Cyclase to create a cAMP window).

Workflow:

-

Compound Transfer:

-

Dispense 20 nL of 3-(4-(Benzyloxy)phenyl)azetidine (and library compounds) into a white, low-volume 384-well plate using an acoustic dispenser.

-

Controls: Include S1P (Max effect) and DMSO only (Min effect).

-

-

Cell Seeding:

-

Harvest CHO-S1P1 cells using non-enzymatic dissociation (e.g., Cell Dissociation Buffer) to preserve receptor integrity.

-

Resuspend in Assay Buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

-

Dispense 5 µL of cell suspension (approx. 2,000 cells/well) onto the compounds.

-

Incubate: 15 minutes at Room Temperature (RT).

-

-

Stimulation:

-

Add 5 µL of Forskolin (final concentration EC80, typically 1-10 µM) in Assay Buffer.

-

Incubate: 45 minutes at RT.

-

-

Detection (Lysis & FRET):

-

Add 5 µL of cAMP-d2 (acceptor) in Lysis Buffer.

-

Add 5 µL of Anti-cAMP-Cryptate (donor) in Lysis Buffer.

-

Incubate: 1 hour at RT in the dark.

-

-

Readout:

-

Read on an HTRF-compatible plate reader (e.g., PerkinElmer EnVision).

-

Excitation: 320 nm. Emission: 615 nm (Donor) and 665 nm (Acceptor).

-

Data Analysis & Validation

4.1 Calculation

Calculate the HTRF Ratio for each well:

Since this is a Gi (inhibitory) assay:

-

Agonist Hit: High Ratio (Low cAMP). The compound suppressed the Forskolin signal.

-

Inactive: Low Ratio (High cAMP). The Forskolin signal remains high.

4.2 Quality Control Metrics

To validate the assay before running the full library, run a Z-prime (Z') plate using the reference molecule.

-

Positive Control: 1 µM Sphingosine-1-Phosphate (S1P) + Forskolin.

-

Negative Control: DMSO + Forskolin.

-

Acceptance Criteria: Z' > 0.5.[2]

-

Expected Result: 3-(4-(Benzyloxy)phenyl)azetidine should show a dose-dependent increase in HTRF ratio with an EC50 in the nanomolar range (typically 10–100 nM depending on substitutions).

Troubleshooting & Counter-Screening

The benzyloxy-azetidine scaffold is robust, but specific artifacts can occur.

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High False Positive Rate | Compound Aggregation | The benzyloxy tail is lipophilic. Add 0.01% Pluronic F-127 to the assay buffer to prevent micelle formation. |

| "Bell-Shaped" Curve | Cytotoxicity | High concentrations of basic amines can be toxic. Run a CellTiter-Glo counter-screen to ensure low cAMP isn't just cell death. |

| Low Signal Window | BSA Binding | The compound may bind non-specifically to BSA. Titrate BSA concentration (try 0.05%) or switch to chemically modified BSA. |

5.1 Counter-Screen Workflow Visualization

Figure 2: Hit Validation Logic. All primary hits must be counter-screened against parental cells (lacking S1P1) and for general cytotoxicity to rule out false positives caused by the chemical scaffold.

References

-

BenchChem. (2025).[3] Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry. Retrieved from

-

Frontiers in Pharmacology. (2025). Sphingosine 1-phosphate receptor 1 modulators exert neuroprotective effects in central nervous system disorders. Retrieved from

-

National Institutes of Health (PMC). (2017). Molecular Recognition in the Sphingosine 1-Phosphate Receptor Family. Retrieved from

-

PubChem. (2021).[4] Compound Summary: Azetidine derivatives. Retrieved from

-

Assay Guidance Manual. (2024). HTS Assay Validation and Z-Factor Calculation. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 3. benchchem.com [benchchem.com]

- 4. 1-[2-(3-Benzyloxycarbonyl-phenyl)-acetyl]-3-(4-hydroxy-benzyl)-4-oxo-azetidine-2-carboxylic acid benzyl ester | C34H29NO7 | CID 9915884 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 3-(4-(Benzyloxy)phenyl)azetidine as a Molecular Probe

This guide details the application of 3-(4-(Benzyloxy)phenyl)azetidine as a privileged molecular scaffold and chemical probe, specifically within the context of Sphingosine-1-Phosphate (S1P) receptor modulation and Monoamine Transporter (MAT) inhibition .

Executive Summary

3-(4-(Benzyloxy)phenyl)azetidine is a high-value "privileged structure" in medicinal chemistry, primarily utilized as a core scaffold for developing modulators of G-Protein Coupled Receptors (GPCRs), most notably the Sphingosine-1-Phosphate Receptor 1 (S1P1) .

Unlike "final" fluorescent probes (e.g., Fura-2), this compound acts as a Fragment-Based Chemical Probe . Its specific geometry—a strained four-membered azetidine ring substituted at the 3-position with a lipophilic benzyloxyphenyl group—allows it to probe the hydrophobic ligand-binding pockets of GPCRs and monoamine transporters. It serves as the critical pharmacophore for synthesizing next-generation immunomodulators (analogs of Siponimod) and investigating vesicular monoamine transporter 2 (VMAT2) kinetics.

Key Applications

-

S1P Receptor Profiling: Probing the hydrophobic "tail" binding pocket of S1P1/S1P5 receptors.

-

Fragment-Based Drug Discovery (FBDD): Optimization of lipophilic efficiency (LipE) in GPCR ligands.

-

VMAT2 Inhibition: Studying dopamine uptake kinetics in synaptic vesicles.[1]

Chemical Properties & Handling[2][3]

| Property | Specification |

| IUPAC Name | 3-[4-(benzyloxy)phenyl]azetidine |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.32 g/mol |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Poorly soluble in water. |

| Stability | Stable at -20°C. Caution: Azetidine ring is strained; avoid strong Lewis acids which may trigger ring-opening polymerization. |

| pKa (Calculated) | ~9.5 (Azetidine Nitrogen) |

Reconstitution Protocol

-

Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM stock solution . Weigh 2.4 mg and dissolve in 1 mL DMSO.

-

Storage: Aliquot into amber glass vials (to prevent photolysis of the benzyl ether) and store at -20°C. Avoid freeze-thaw cycles.

Mechanism of Action: The "Pharmacophore" Role

This probe functions by mimicking the structural attributes of endogenous lipid signaling molecules.

-

Azetidine Head Group: The secondary amine mimics the polar ammonium/phosphate head group of Sphingosine, interacting with acidic residues (e.g., Glu121 in S1P1) via ionic bonding.

-

Phenyl Linker: Provides a rigid spacer that orients the molecule within the receptor channel.

-

Benzyloxy Tail: Probes the deep hydrophobic pocket of the receptor, mimicking the alkyl chain of sphingolipids.

Signaling Pathway Visualization

The following diagram illustrates the downstream signaling triggered when this probe (functionalized) binds the S1P1 receptor.

Figure 1: Signal transduction pathway engaged by S1P1 receptor agonists derived from the 3-phenylazetidine scaffold.

Experimental Protocols

Protocol A: N-Functionalization for High-Affinity S1P1 Probing

Rationale: The free amine of 3-(4-(Benzyloxy)phenyl)azetidine has moderate affinity. To function as a potent probe (nM range), the azetidine nitrogen must be functionalized to mimic the phosphate headgroup of S1P.

Reagents:

-

Probe Scaffold (3-(4-(Benzyloxy)phenyl)azetidine)[2]

-

Electrophile (e.g., 3-bromopropanoic acid or phosphorylated analog)

-

Base (DIPEA)[3]

-

Solvent (DMF)[3]

Procedure:

-

Dissolve 1.0 eq of the azetidine scaffold in DMF (0.1 M).

-

Add 1.5 eq of DIPEA (Diisopropylethylamine).

-

Add 1.1 eq of the electrophile (e.g., tert-butyl 3-bromopropionate) to introduce a carboxylic acid tail (mimicking phosphate).

-

Stir at 60°C for 4 hours . Monitor by LC-MS.

-

Deprotection: If using an ester, hydrolyze with LiOH/THF to expose the free acid.

-

Validation: The resulting N-substituted probe should show >100-fold increase in affinity for S1P1 compared to the scaffold alone.

Protocol B: [35S]-GTPγS Binding Assay (In Vitro)

Rationale: This assay measures the functional activation of the G-protein (Gi) by the probe, quantifying its efficacy as an agonist.

Materials:

-

Membranes expressing human S1P1 receptor (CHO or HEK293 source).

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% Fatty Acid-Free BSA, pH 7.4.

-

[35S]-GTPγS (Specific Activity > 1000 Ci/mmol).

-

GDP (10 µM final).

Step-by-Step Workflow:

-

Preparation: Dilute membranes to 5-10 µg protein/well in Assay Buffer containing 10 µM GDP.

-

Incubation: Add the Probe (serial dilution: 0.1 nM to 10 µM) to the membranes.

-

Activation: Incubate for 30 minutes at 30°C to allow ligand binding.

-

Labeling: Add [35S]-GTPγS (0.1 nM final concentration). Incubate for another 45-60 minutes at 30°C.

-

Termination: Harvest membranes onto GF/B filter plates using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot CPM vs. Log[Probe]. Calculate EC50 using a 4-parameter logistic fit.

Protocol C: Cellular Internalization Assay (S1P1-GFP)

Rationale: Agonist binding causes S1P1 phosphorylation and internalization. This visual assay confirms the probe's biological activity in live cells.

Materials:

-

HEK293 cells stably expressing S1P1-GFP .

-

Confocal Microscope.[4]

-

Probe (1 µM in media).

Procedure:

-

Seeding: Plate cells on poly-D-lysine coated glass-bottom dishes. Incubate 24h.

-

Starvation: Switch to serum-free media for 4 hours to reduce background receptor internalization.

-

Baseline Imaging: Image cells to confirm S1P1-GFP localization at the plasma membrane (sharp green ring).

-

Treatment: Add 1 µM Probe .

-

Time-Lapse: Image every 5 minutes for 60 minutes.

-

Result: A successful "Hit" will cause the GFP signal to redistribute from the membrane to intracellular vesicles (endosomes) within 15-30 minutes.

Data Analysis & Interpretation

| Observation | Interpretation |

| High GTPγS Binding (EC50 < 100 nM) | The probe is a potent Agonist . The benzyloxy tail successfully engages the hydrophobic pocket. |

| No GTPγS Binding, but displaces radioligand | The probe acts as an Antagonist or Neutral Antagonist . |

| Loss of Potency in Serum | High lipophilicity (benzyloxy group) may cause non-specific binding to serum albumin. Use fatty-acid-free BSA in assays. |

Troubleshooting Guide

Issue: Low Solubility / Precipitation

-

Cause: The benzyloxy group makes the molecule highly hydrophobic.

-

Solution: Ensure DMSO stock is fully dissolved. Use 0.1% Fatty Acid-Free BSA in all aqueous buffers to act as a carrier.

Issue: No Activity in Whole Cells

-

Cause: The secondary amine (if unfunctionalized) may be protonated and have difficulty crossing the membrane if pH is not controlled, or it may be rapidly metabolized.

-

Solution: Verify N-functionalization (Protocol A). The free amine scaffold is often a precursor; the active species usually requires an acidic headgroup (e.g., amino-propanoic acid derivative).

Issue: High Non-Specific Binding

-

Cause: "Sticky" hydrophobic tail.

-

Solution: Add 0.05% Tween-20 to wash buffers in binding assays.

References

-

Siponimod and S1P Receptor Structural Biology

- Title: Molecular Recognition in the Sphingosine 1-Phosph

- Source:National Institutes of Health (NIH) / PMC.

- Context: Describes the binding mode of azetidine-based ligands in S1P1 receptors.

-

Azetidine Synthesis & Reactivity

-

VMAT2 Inhibition Studies

-

Title: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake.[1]

- Source:PubMed / Bioorg Med Chem Lett.

- Context: Establishes 3-arylazetidines as scaffolds for monoamine transporter probes.

-

-

S1P1 Agonist Discovery (ML248)

-

Title: Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4).[8]

- Source:NCBI Bookshelf.

- Context: Illustrates the screening and optimization of S1P probes using similar chemical scaffolds.

-

Sources

- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoic acid;CAS No.:204589-82-2 [chemshuttle.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. Bioorthogonal azido-S1P works as substrate for S1PR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4) - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-(Benzyloxy)phenyl)azetidine in fragment-based drug design

This Application Note is designed for medicinal chemists and structural biologists utilizing 3-(4-(Benzyloxy)phenyl)azetidine as a chemical probe or scaffold in Fragment-Based Drug Design (FBDD).

Executive Summary & Scaffold Rationale

3-(4-(Benzyloxy)phenyl)azetidine represents a high-value "3D-rich" fragment scaffold. Unlike traditional flat aromatic fragments, the azetidine ring introduces significant

Why this Scaffold?

-

Bioisosterism: The 3-phenylazetidine core acts as a contracted bioisostere of 4-phenylpiperidine. This contraction reduces lipophilicity (lowering cLogP) and alters the exit vector of the nitrogen substituent, often improving metabolic stability by reducing the potential for oxidative metabolism common in larger rings.

-

Hydrophobic Probing: The 4-benzyloxy tail serves as a "privileged" hydrophobic probe, capable of occupying deep lipophilic pockets (e.g., S1 pockets in proteases or allosteric kinase sites) while the polar azetidine amine remains solvent-exposed or engages in electrostatic interactions.

-

Growth Potential: The secondary amine provides a high-reactivity handle for rapid library expansion via amide coupling, reductive amination, or sulfonylation.

Physicochemical Profile & Library Design

Before screening, the physicochemical properties must be assessed to ensure the fragment fits the specific campaign requirements (e.g., Rule of Three).

| Property | Value (Approx) | FBDD Implication |

| MW | 239.3 Da | Ideal. Well within Rule of Three (<300 Da). |

| cLogP | 2.8 - 3.2 | High. The benzyloxy group adds significant lipophilicity. Monitor for non-specific binding. |

| TPSA | ~21 Ų | Low. Good membrane permeability; requires polar elaboration for lead-like properties. |

| H-Bond Donors | 1 (NH) | Key interaction point (H-bond donor/acceptor). |

| pKa (conj. acid) | ~9.0 - 9.5 | Highly basic. Will be protonated at physiological pH (cationic). |

Critical Consideration: Due to the high cLogP and the "greasy" benzyloxy tail, this fragment has a higher risk of aggregation than smaller polar fragments. Strict solubility controls are required.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) "Clean Screen"

Objective: Validate specific binding and rule out aggregation-induced false positives.

Reagents:

-

Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20, pH 7.4). Note: Avoid DMSO >2% due to the benzyloxy solubility limit.

-

Sensor Chip: CM5 or Streptavidin (target dependent).

Workflow:

-

Solubility Check: Dilute fragment to 500 µM in buffer. Measure UV absorbance at 280 nm. If OD is <90% of expected, exclude or add 5% glycerol.

-

Dose Response: Inject fragment at 6 concentrations (e.g., 3.9 µM to 125 µM) in 2-fold dilutions.

-

Binding Stoichiometry: Calculate

. If the observed response -

Control Injection: Inject a known "sticky" protein (e.g., BSA or Carbonic Anhydrase) on the reference channel. If binding is observed here, the benzyloxy tail is acting promiscuously.

Protocol B: Ligand-Observed NMR (Saturation Transfer Difference - STD)

Objective: Map the epitope to confirm the benzyloxy group is driving the interaction.

Sample Preparation:

-

Protein: 5-10 µM target protein in deuterated buffer (PBS in D2O).

-

Ligand: 500 µM 3-(4-(Benzyloxy)phenyl)azetidine (50-100x excess).

-

Control: Ligand without protein (to rule out self-aggregation peaks).

Acquisition Parameters:

-

Pulse Sequence: stddiff (Bruker/Varian standard).

-

Saturation: On-resonance irradiation at -1.0 ppm (protein methyls) or 10-12 ppm. Off-resonance at 40 ppm.

-

Saturation Time: 2.0 seconds.

Analysis Logic:

-

Strong STD Signal: If the aromatic protons of the benzyloxy group show high STD intensity, the hydrophobic tail is the primary anchor.

-

Weak/No Signal: If only the azetidine protons show signal, the benzyloxy group may be solvent-exposed and dispensable (candidate for truncation).

Elaboration & Optimization Strategy

Once validated, the fragment must be "grown" to improve affinity (

Growth Vector 1: The Azetidine Nitrogen

The secondary amine is the primary vector for "Fragment Growing."

-

Strategy: Amide Coupling.

-

Rationale: The azetidine nitrogen is highly basic.[1] Converting it to an amide (

planar) removes the positive charge, often improving permeability and allowing the carbonyl oxygen to accept a hydrogen bond from the protein backbone. -

Library: React with a diverse set of 50-100 carboxylic acids (aromatic, heteroaromatic, aliphatic).

Growth Vector 2: The Benzyloxy Tail (Fragment Merging)

The benzyloxy group is often a "placeholder" for a hydrophobic interaction.

-

Strategy: Isosteric Replacement.

-

Rationale: The benzyl ether linkage is metabolically labile (O-dealkylation).

-

Optimization:

-

Linker Rigidification: Replace the ether oxygen with a direct C-C bond (biphenyl) or an alkyne (Sonogashira coupling) to restrict conformational entropy.

-